molecular formula C22H22N2O4 B11286347 3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11286347
M. Wt: 378.4 g/mol
InChI Key: OGQNHUOAEUVBGB-UHFFFAOYSA-N
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Description

3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40°C to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aza-Wittig reaction under controlled conditions to ensure high yields and purity. The use of catalytic amounts of sodium ethoxide or potassium carbonate (K2CO3) can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

3-butyl-1-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H22N2O4/c1-3-4-13-23-21(25)20-19(17-7-5-6-8-18(17)28-20)24(22(23)26)14-15-9-11-16(27-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3

InChI Key

OGQNHUOAEUVBGB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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